molecular formula C11H11N3O2S2 B1519002 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1039819-10-7

2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B1519002
CAS No.: 1039819-10-7
M. Wt: 281.4 g/mol
InChI Key: BIRFQJKADVXZDO-UHFFFAOYSA-N
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Description

2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid ( 1039819-10-7) is a high-value chemical intermediate with significant promise in pharmaceutical research and development. This compound, with the molecular formula C11H11N3O2S2 and a molecular weight of 281.35 g/mol, belongs to the 1,2,4-triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities . The core structure of this compound is of particular interest for the development of therapies targeting metabolic syndromes. Research indicates that structurally similar 1,2,4-triazole derivatives can modulate intracellular glucocorticoid levels by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is responsible for activating cortisol within cells, and its inhibition is a validated therapeutic strategy for improving insulin sensitivity and combating type 2 diabetes and obesity . Furthermore, derivatives based on the 1,2,4-triazole-3-thiol scaffold have demonstrated considerable antiradical (antioxidant) properties in experimental models, suggesting potential for research in conditions of oxidative stress . The presence of both the triazole ring and the thiophene moiety in its structure makes it a versatile building block for constructing more complex molecules aimed at various biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers are advised to handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRFQJKADVXZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2SCC(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

  • Starting from appropriate hydrazine derivatives and thiophene-containing precursors, the 1,2,4-triazole ring is formed via cyclization reactions.
  • The cyclopropyl substituent is introduced either by using cyclopropyl-containing starting materials or by subsequent alkylation.
  • The 5-position is substituted with the thiophen-2-yl group through coupling reactions such as Suzuki or Stille cross-coupling, or via direct condensation depending on the synthetic route.

Step 2: Formation of the 3-sulfanyl derivative

  • The 3-position of the triazole ring is functionalized with a thiol or sulfanyl group. This can be achieved by nucleophilic substitution or thiolation reactions, often using sulfur-containing reagents or thiolating agents.
  • The sulfanyl group serves as a nucleophile for further alkylation.

Step 3: Alkylation with haloacetic acid

  • The sulfanyl intermediate is reacted with a suitable haloacetic acid derivative, commonly chloroacetic acid or bromoacetic acid, under basic conditions.
  • This alkylation introduces the acetic acid moiety linked via the sulfur atom, yielding the target compound 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Triazole ring formation Hydrazine derivatives, thiophene precursors, cyclization agents May involve heating, acid/base catalysis
2 Thiolation Sulfur reagents (e.g., thiourea, NaSH) Control of thiol introduction critical
3 Alkylation Haloacetic acid (ClCH2COOH or BrCH2COOH), base (e.g., NaOH, K2CO3) Mild heating, solvent such as DMF or ethanol

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization

  • The patent EP 3 380 970 B1 emphasizes the importance of the sulfanyl linkage for biological activity, indicating that the preparation method must preserve the integrity of the sulfur bridge.
  • Optimization of reaction conditions such as temperature, solvent, and base choice improves yield and purity.
  • The cyclopropyl substituent at the 4-position is sensitive to harsh conditions; thus, mild reaction conditions are preferred during alkylation.
  • The thiophen-2-yl substituent contributes to the compound’s lipophilicity and receptor binding, necessitating careful control during synthesis to avoid side reactions.

Summary Table of Preparation Method

Stage Key Intermediate Reaction Type Reagents/Conditions Outcome
1. Triazole synthesis 4-cyclopropyl-5-(thiophen-2-yl)-1,2,4-triazole Cyclization Hydrazine derivative, thiophene precursor, acid/base catalyst Substituted triazole intermediate
2. Thiolation 3-sulfanyl-4-cyclopropyl-5-(thiophen-2-yl)-1,2,4-triazole Thiolation Sulfur source (e.g., NaSH), mild conditions Sulfanyl intermediate
3. Alkylation Target compound Nucleophilic substitution Haloacetic acid (ClCH2COOH), base (NaOH), solvent (DMF) This compound

This preparation methodology is supported by patent disclosures and chemical supplier data, which provide molecular formula and structural details consistent with the described synthetic route. The approach aligns with standard heterocyclic and thioether synthetic chemistry, ensuring the compound’s integrity and bioactivity.

No direct alternative preparation methods or significantly different synthetic routes were identified in the reviewed authoritative sources, indicating that this method is currently the established approach for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of sulfonic acid derivatives.

  • Reduction: Production of thiol derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that compounds similar to 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit significant antifungal properties. The triazole ring structure is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism can be particularly useful in developing treatments for fungal infections, especially in immunocompromised patients.

Agricultural Chemistry

The compound has also been explored for its potential as a fungicide in agricultural applications. Its ability to inhibit fungal growth can help protect crops from diseases caused by various fungi, thereby improving yield and quality. Research is ongoing to assess the efficacy and safety of this compound in field conditions.

Medicinal Chemistry

In medicinal chemistry, the unique structure of this compound allows for modifications that can enhance its pharmacological properties. Research into derivatives of this compound may lead to the development of new drugs targeting various diseases, including cancer and infectious diseases.

Biochemical Studies

The compound's sulfanyl group plays a crucial role in biochemical interactions, making it a candidate for studies involving enzyme inhibition or modulation. Understanding these interactions can lead to advancements in biochemistry and drug design.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry investigated the antifungal activity of triazole derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds exhibited potent activity against Candida albicans and Aspergillus fumigatus, suggesting their potential use in treating systemic fungal infections .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists evaluated the effectiveness of triazole-based fungicides in controlling wheat diseases caused by Fusarium species. The study found that formulations containing derivatives similar to this compound significantly reduced disease incidence and improved crop yield .

Mechanism of Action

The mechanism by which 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect cellular processes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,2,4-triazole derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Features
Target Compound Cyclopropyl, Thiophen-2-yl, COOH C₁₁H₁₁N₃O₂S₂ 281.36 N/A N/A Carboxylic acid, thiophene
7a Allyl, Pyridin-2-yl, COOH C₁₂H₁₂N₄O₂S N/A 109–111 75 Pyridine ring, allyl group
7b Allyl, Pyridin-3-yl, COOH C₁₂H₁₂N₄O₂S N/A 90 60 Pyridine isomer, lower yield
2-[(4-cyclopropyl-5-phenyl)triazolyl]acetic acid Cyclopropyl, Phenyl, COOH C₁₃H₁₃N₃O₂S 275.33 N/A N/A Phenyl substituent
VUAA-1 Ethylphenyl, Pyridin-3-yl, Acetamide C₁₆H₁₇N₅OS N/A N/A N/A Orco agonist, amide functionality
1304271-30-4 Amino, 5-methyl-benzofuran, COOH C₁₃H₁₂N₄O₃S 304.32 N/A N/A Benzofuran, amino group

Key Observations :

  • Substituent Effects: The target compound’s thiophen-2-yl group distinguishes it from phenyl (e.g., ) or pyridinyl (e.g., ) analogs.
  • Functional Groups : Carboxylic acid derivatives (e.g., target compound, 7a–b) exhibit higher polarity and acidity compared to acetamide analogs (e.g., VUAA-1 ), which could influence solubility and biological target interactions.
  • Synthetic Yields : Allyl-substituted triazoles (7a–b) show moderate yields (60–75%), while cyclopropyl analogs (target compound) lack reported data, suggesting optimization may be needed .

Biological Activity

2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, also known by its CAS number 1039819-10-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H11N3O2S2
  • Molecular Weight : 281.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing the triazole and thiophene moieties exhibit a variety of biological activities including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal properties. For instance, studies have reported that triazole derivatives exhibit potent activity against various bacterial strains and fungi .
  • Anticancer Properties : The presence of the triazole ring is associated with anticancer activity. Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

MechanismDescription
Enzyme InhibitionCompounds may inhibit key enzymes involved in pathogen metabolism or cancer cell growth. For example, some derivatives inhibit xanthine oxidase and other metabolic enzymes .
Interaction with Cellular TargetsThe compound may interact with cellular receptors or proteins that mediate signaling pathways related to inflammation and cancer progression .
Induction of ApoptosisCertain derivatives have been shown to induce programmed cell death in cancer cells through intrinsic and extrinsic pathways .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Activity : A study evaluated the antibacterial effects of several triazole derivatives against Mycobacterium tuberculosis, with one derivative showing significant inhibition comparable to standard antibiotics .
  • Anticancer Activity : Research involving a series of triazole-thione derivatives demonstrated their ability to inhibit the growth of colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative tested .
  • Anti-inflammatory Studies : A recent investigation into triazolethiones revealed their potential to reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with cyclopropane derivatives, followed by alkylation. Refluxing in a 2% aqueous sodium hydroxide solution for 2 hours, neutralization with dilute HCl, and recrystallization from ethanol (yield: ~70–85%) are critical steps. Purity can be enhanced via thin-layer chromatography (TLC) monitoring and repeated crystallization .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., C=S at 650–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹).
  • ¹H NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, thiophene protons at δ 6.8–7.5 ppm).
  • Chromatography (HPLC/TLC) with UV detection at 254 nm to assess purity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Perform stress testing under:

  • Thermal degradation (60–80°C for 24–48 hours).
  • Photolytic exposure (UV light at 365 nm).
  • Hydrolytic conditions (acidic/basic pH at 37°C).
    Analyze degradation products via HPLC-DAD, ensuring mass balance ≈100% (degradants <5% under standard conditions) .

Advanced Research Questions

Q. How can computational models predict acute toxicity and pharmacokinetic properties of this compound?

  • Methodological Answer : Use tools like PASS Online or ADMET Predictor to estimate:

  • LD₅₀ (oral/intravenous routes).
  • hERG inhibition (cardiotoxicity risk).
  • CYP450 interactions (metabolic stability).
    For example, analogs with cyclopropyl groups show reduced hepatotoxicity (predicted probability <0.3) compared to phenyl-substituted derivatives .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in antimicrobial studies?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan or pyridine).
  • Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC range: 0.5–64 μg/mL).
  • Step 3 : Correlate logP values (HPLC-derived) with activity; higher hydrophobicity (logP >2.5) enhances membrane penetration .

Q. What derivatization strategies improve bioavailability or solubility of this compound?

  • Methodological Answer :

  • Esterification : React with ethanol/H₂SO₄ to form ethyl esters, increasing lipophilicity (logP increase by ~1.2 units).
  • Salt formation : Use potassium hydroxide to generate water-soluble salts (e.g., potassium 2-{[...]sulfanyl}acetate) for parenteral formulations.
  • Co-crystallization : Combine with theophylline to enhance dissolution rates (tested via USP Apparatus II at 50 rpm) .

Q. How can researchers resolve contradictions in stability data (e.g., mass balance vs. observed degradation)?

  • Methodological Answer : Apply orthogonal analytical methods:

  • LC-MS/MS to identify low-abundance degradants (e.g., sulfoxide derivatives at m/z +16).
  • Statistical analysis (e.g., ANOVA for inter-lab variability).
  • Forced degradation studies to isolate and characterize impurities (e.g., cyclopropane ring-opening products under acidic conditions) .

Q. What advanced techniques confirm the three-dimensional conformation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals via vapor diffusion (solvent: ethanol/water 1:1).
  • DFT calculations (B3LYP/6-311+G(d,p)) to model bond angles (e.g., S–C–C=O dihedral angle ≈120°).
  • Molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., fungal CYP51) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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